5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
The compound 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic chemical structure that is a part of various synthesized derivatives with potential biological activities. The derivatives of this compound have been synthesized and studied for their electrochemical properties, antioxidant activities, and potential as ligands for receptors and proteins . These derivatives are also explored for their antibacterial properties .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives involves various methods, including microwave and ultrasound irradiation, which offer high yields and environmentally friendly processes without the use of solvents . Other methods include the treatment of 9-aryl-6-cyanopurines with primary amines or ammonia, leading to the formation of dihydropyrimido[5,4-d]pyrimidine structures . A three-component domino reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil has also been used to synthesize structurally diverse derivatives .
Molecular Structure Analysis
The molecular structure and conformation of tetrahydropyrido[3,4-d]pyrimidine derivatives have been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination has been undertaken to understand the influence of structural modifications on the overall molecular geometry and conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include cyclization processes, nucleophilic attacks, ring-opening reactions, intramolecular cyclization, and tautomeric equilibration . The Dimroth rearrangement is another reaction that has been observed in the formation of certain derivatives . Additionally, the Mannich reaction has been used to cyclize amines to form pyrimido[4,5-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives include their electrochemical behavior and antioxidant properties. These properties have been studied using DPPH free radical scavenging and ORAC assays, as well as anodic potential oxidation measurements . The antibacterial properties of these compounds have also been investigated, showing activity against bacterial strains and fungi .
Scientific Research Applications
Inhibition of Axl Kinase
- Scientific Field: Bioorganic & Medicinal Chemistry
- Application Summary: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives have been used as selective inhibitors of Axl, a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .
- Methods of Application: The derivatives were designed, synthesized, and their inhibitory activities against Axl and Mer were evaluated .
- Results: The study led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .
Antagonism of TASK-3 Potassium Channels
- Scientific Field: Biochemistry
- Application Summary: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has been used as a scaffold for the development of TASK-3 potassium channel antagonists .
- Methods of Application: The binding mode of the potent antagonist PK-THPP into the TASK-3 channel was described .
- Results: The binding is influenced by the fenestrations state of TASK-3 channels and occurs when they are open. The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site .
Inhibition of Extracellular Signal-Regulated Kinase (Erk)
- Scientific Field: Biochemistry
- Application Summary: Tetrahydropyridopyrimidine based compounds have been used as inhibitors of extracellular signal-regulated kinase (Erk) .
- Methods of Application: The compounds were discovered via high-throughput screening (HTS) and structure-based drug design .
- Results: The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUBVJZKNTGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621163 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
CAS RN |
781595-43-5 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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